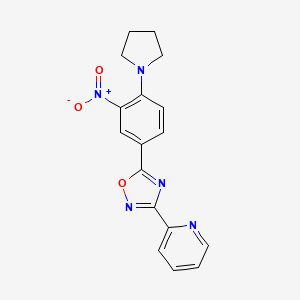
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to possess potent antimicrobial and antiviral activities against a wide range of pathogens, including bacteria, fungi, and viruses.
Wirkmechanismus
The exact mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by targeting various cellular pathways and molecular targets. For example, the compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. In vivo studies have shown that the compound can suppress tumor growth in animal models and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is its diverse biological activities, which make it a versatile compound for studying various cellular pathways and molecular targets. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, the compound may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. One direction is to explore its potential applications in combination therapy with other anticancer agents. Another direction is to investigate its potential as a lead compound for the development of new antimicrobial and antiviral agents. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesemethoden
The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Eigenschaften
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-12(6-7-14(15)21-9-3-4-10-21)17-19-16(20-25-17)13-5-1-2-8-18-13/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZTEJMFCKJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

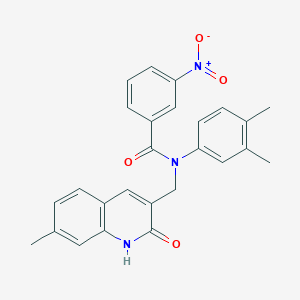

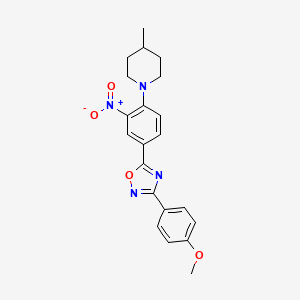
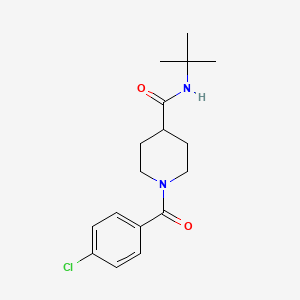
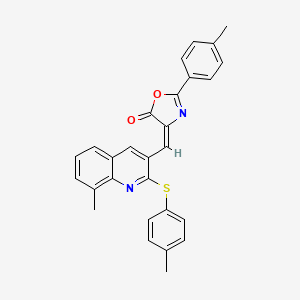
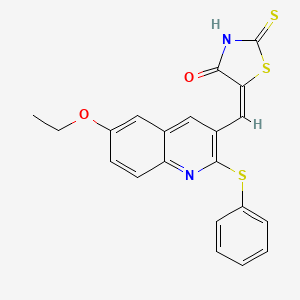

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
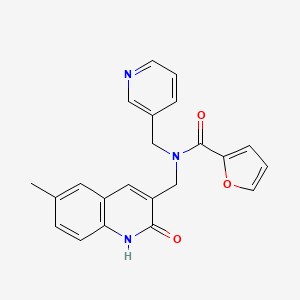
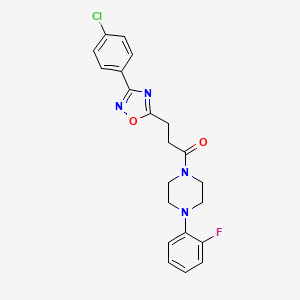
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
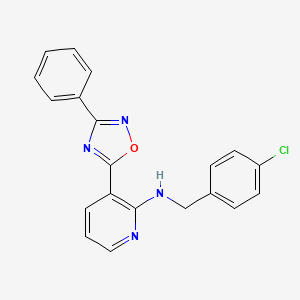
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)
